molecular formula C17H14ClNO6S B2966535 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327178-45-9

methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate

Cat. No.: B2966535
CAS No.: 1327178-45-9
M. Wt: 395.81
InChI Key: WWYMEJVXJPNBLD-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is a complex organic compound characterized by its unique chemical structure This compound features a benzodioxole ring, a chlorophenyl group, and a sulfonyl acrylate moiety

Scientific Research Applications

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde.

    Amination: The benzodioxole intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Sulfonylation: The amino-benzodioxole compound undergoes sulfonylation with a chlorophenyl sulfonyl chloride to form the sulfonyl derivative.

    Acrylation: Finally, the sulfonyl derivative is reacted with methyl acrylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate: Similar structure but with a methyl group instead of a chlorine atom.

    Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzodioxole ring and the sulfonyl acrylate moiety also contributes to its distinct properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-chlorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO6S/c1-23-17(20)16(26(21,22)13-5-2-11(18)3-6-13)9-19-12-4-7-14-15(8-12)25-10-24-14/h2-9,19H,10H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYMEJVXJPNBLD-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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